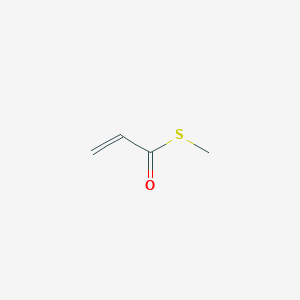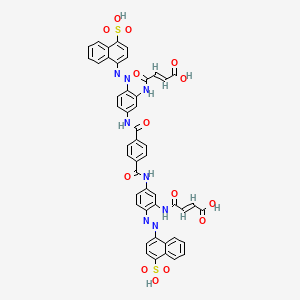
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenediamine core substituted with a chloro-nitrobenzo(b)thienyl group and diethylamine groups. Its molecular formula is C16H14ClN3O2S, and it has a molecular weight of 347.825 g/mol .
Métodos De Preparación
The synthesis of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves several steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 5-chloro-2-nitrobenzo(b)thiophene.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Major Products: The major products formed from these reactions include various substituted benzenediamines and benzo(b)thiophenes.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can be compared with other similar compounds:
Similar Compounds: Compounds like 1,4-benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- and 1,4-benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dipropyl- share structural similarities.
Propiedades
Número CAS |
149338-24-9 |
|---|---|
Fórmula molecular |
C18H18ClN3O2S |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
1-N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-4-N,4-N-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-21(4-2)14-8-6-13(7-9-14)20-17-15-11-12(19)5-10-16(15)25-18(17)22(23)24/h5-11,20H,3-4H2,1-2H3 |
Clave InChI |
KVVFJDIBNWAMTP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)









